N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
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Overview
Description
N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is a complex organic compound that features an indole moiety, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine typically involves multi-step organic synthesis. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine and pyridine rings are then introduced through subsequent reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced amine compounds, and halogenated or nitrated products .
Scientific Research Applications
N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine and pyridine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate used in organic synthesis.
N-methyl-1H-indole-3-ethanamine: A compound with similar structural features.
Uniqueness
N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is unique due to its combination of indole, morpholine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-17-6-2-3-7-18(17)23-19(15)14-21-13-16-5-4-8-22-20(16)24-9-11-25-12-10-24/h2-8,21,23H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWAZNFRICNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNCC3=C(N=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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